7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a quinoline derivative with the molecular formula C14H13ClN2O3 . It is a key intermediate in the synthesis of various pharmaceutical compounds, particularly anticancer medications . The compound features a quinoline core structure with several functional groups, including a chloro-propoxy substituent, a hydroxy group, a methoxy group, and a carbonitrile moiety.
The biological activity of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is primarily related to its role as a precursor in the synthesis of biologically active compounds. It serves as a key intermediate in the production of bosutinib, an anticancer medication . Bosutinib is known for its activity as a tyrosine kinase inhibitor, used in the treatment of chronic myelogenous leukemia (CML).
A new and convenient synthesis method for 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile has been described in scientific literature . While specific details of this method are not provided in the search results, it is noted to be an efficient approach for producing this key intermediate on a larger scale.
The primary application of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile lies in its role as a crucial intermediate in pharmaceutical synthesis. It is particularly important in the production of bosutinib, an anticancer drug used in the treatment of chronic myelogenous leukemia . This compound's unique structure and reactivity make it valuable in the development of novel pharmaceutical agents.
While the search results do not provide an extensive list of similar compounds, we can identify one structurally related molecule:
This compound differs from 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile in that it has a chloro group at position 4 instead of a hydroxy group. The presence of an additional chloro substituent likely alters its reactivity and potential applications.
The uniqueness of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile lies in its specific combination of functional groups, which make it particularly suitable as an intermediate in the synthesis of bosutinib. The hydroxy group at position 4 is a key feature that distinguishes it from similar compounds and likely plays a crucial role in its further functionalization during the synthesis of the final drug product.
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile belongs to the quinoline family of heterocyclic aromatic organic compounds. The compound is officially designated with the Chemical Abstracts Service number 214470-66-3 and possesses the molecular formula C₁₄H₁₃ClN₂O₃. The International Union of Pure and Applied Chemistry systematic name for this compound is 7-(3-chloropropoxy)-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile, reflecting its tautomeric nature between the hydroxy and oxo forms.
The compound exhibits multiple synonymous designations within chemical databases, including 7-(3-chloro-propoxy)-4-hydroxy-6-methoxy-quinoline-3-carbonitrile and 3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-Methoxy-. These alternative nomenclatures reflect different approaches to describing the same molecular structure while maintaining consistency with international chemical naming conventions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClN₂O₃ |
| Molecular Weight | 292.72 g/mol |
| Chemical Abstracts Service Number | 214470-66-3 |
| International Union of Pure and Applied Chemistry Name | 7-(3-chloropropoxy)-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
| InChI Key | TUVSLUWYBFYQLA-UHFFFAOYSA-N |
The quinoline core structure classifies this compound as a nitrogen-containing heterocyclic aromatic system, specifically featuring a benzene ring fused to a pyridine ring. The presence of the carbonitrile functional group at position 3 of the quinoline ring system further categorizes it within the quinoline-3-carbonitrile subfamily, which has demonstrated significant biological activities including antibacterial properties.
The development of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile emerged from the broader research into quinoline derivatives for pharmaceutical applications. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, establishing the foundation for subsequent quinoline chemistry research. The systematic exploration of quinoline-3-carbonitrile derivatives gained momentum in the late twentieth century as researchers recognized their potential as bioactive compounds.
The specific compound 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile was first documented in chemical databases with a creation date of December 5, 2007, indicating its relatively recent emergence in synthetic chemistry. The compound's development was intrinsically linked to the pharmaceutical industry's search for effective tyrosine kinase inhibitors, particularly in the context of cancer therapy research.
The historical significance of this compound became particularly evident with its identification as a key intermediate in bosutinib synthesis. Bosutinib, originally synthesized by Wyeth and later developed by Pfizer, represents a second-generation tyrosine kinase inhibitor that received United States Food and Drug Administration approval in September 2012. The development of efficient synthetic routes to 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile thus became crucial for the pharmaceutical manufacturing process.
The compound's entry into scientific literature coincided with increased interest in quinoline-3-carbonitrile derivatives for various medicinal applications. Research published in 2019 demonstrated the potential of quinoline-3-carbonitrile derivatives as antibacterial agents, further expanding the historical significance of this chemical class.
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile holds exceptional importance in synthetic chemistry as a versatile building block for pharmaceutical compound synthesis. The compound's strategic positioning of functional groups enables multiple synthetic transformations, making it an valuable intermediate for medicinal chemistry applications.
The development of synthetic methodologies for this compound has attracted significant research attention, with multiple approaches reported in the literature. A notable synthetic route described in 2017 utilizes 5-Bromo-2-methoxyphenol as the starting material, proceeding through a series of well-defined chemical transformations including Friedel-Crafts reaction, alkylation, bromination, and cyano substitution. This methodology achieves the target compound on a hectogram scale, demonstrating its practical applicability for large-scale synthesis.
An alternative synthetic approach reported in 2010 employs 3-methoxy-4-hydroxybenzoic acid as the starting material, achieving an overall yield of 21.7 percent. This route involves esterification, alkylation with 1-bromo-3-chloropropane, nitration, reduction, cyclization, chlorination, and successive amination reactions. The methodology offers advantages in terms of cost-effectiveness due to the utilization of readily available and inexpensive starting materials.
| Synthetic Route | Starting Material | Overall Yield | Key Advantages |
|---|---|---|---|
| Route 1 (2017) | 5-Bromo-2-methoxyphenol | Not specified | Hectogram scale capability |
| Route 2 (2010) | 3-methoxy-4-hydroxybenzoic acid | 21.7% | Cost-effective starting materials |
The synthetic importance extends beyond its role as a bosutinib intermediate. The compound's structural features make it suitable for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. The presence of the chloropropoxy side chain provides opportunities for nucleophilic substitution reactions, while the quinoline core offers sites for additional functionalization.
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile demonstrates substantial research significance across multiple scientific disciplines, particularly in pharmaceutical chemistry and medicinal research. The compound's primary application lies in its role as a key intermediate for bosutinib synthesis, an important anticancer medication used for treating chronic myelogenous leukemia.
Bosutinib functions as a dual inhibitor of Src and ABL kinases, with particular effectiveness against the BCR-ABL fusion gene product that is crucial for chronic myelogenous leukemia development. The compound has demonstrated the capability to overcome the majority of imatinib-resistant BCR-ABL mutations, making it a valuable therapeutic option for patients who have developed resistance to first-generation tyrosine kinase inhibitors. Clinical studies have shown that bosutinib can induce deep and fast responses in second- and third-line treatments, establishing its importance in cancer therapy.
Beyond its direct pharmaceutical applications, 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile serves as a valuable research tool for understanding quinoline-3-carbonitrile chemistry. Research published in 2019 explored the antibacterial potential of quinoline-3-carbonitrile derivatives, revealing promising activity against both Gram-positive and Gram-negative bacterial strains. These studies employed density functional theory calculations to assess molecular geometry, vibrational frequencies, and energy gaps, providing insights into the relationship between molecular structure and biological activity.
The compound's research applications extend to synthetic methodology development, where it serves as a target molecule for evaluating new synthetic strategies. The development of improved synthetic routes has practical implications for pharmaceutical manufacturing, particularly in terms of cost reduction and scalability. Research efforts have focused on identifying more efficient synthetic pathways that utilize readily available starting materials and provide higher overall yields.
| Research Application | Significance | Key Findings |
|---|---|---|
| Bosutinib Synthesis | Cancer therapy | Key intermediate for chronic myelogenous leukemia treatment |
| Antibacterial Research | Antimicrobial development | Activity against Gram-positive and Gram-negative bacteria |
| Synthetic Methodology | Process improvement | Multiple synthetic routes with varying efficiencies |
| Structure-Activity Studies | Drug design | Molecular property relationships for optimization |
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile exists as a light yellow solid at room temperature [3] [4]. The compound presents as a crystalline powder with a characteristic appearance that distinguishes it from other quinoline derivatives [5] [6]. The solid-state form is stable under normal laboratory conditions and exhibits good handling characteristics for synthetic applications.
The compound maintains its physical integrity when stored appropriately, with no reported decomposition or color changes under proper storage conditions [5] [7]. The solid form facilitates easy weighing and transfer operations commonly required in pharmaceutical synthesis processes.
The molecular weight of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is 292.72 g/mol [1] [8] [9]. This molecular weight corresponds to the molecular formula C₁₄H₁₃ClN₂O₃, which includes the quinoline core structure with its characteristic substituents.
The predicted density of the compound is 1.37 g/cm³ [10] [11], indicating a relatively dense solid structure typical of aromatic heterocyclic compounds with multiple functional groups. This density value is consistent with similar quinoline derivatives and reflects the molecular packing efficiency in the solid state.
The solubility characteristics of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile are influenced by its molecular structure and functional groups. The compound demonstrates limited water solubility due to its largely hydrophobic quinoline core and the presence of the chloroalkoxy substituent [12].
The compound shows good solubility in organic solvents commonly used in pharmaceutical synthesis, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and various alcohols [13] [14]. This solubility profile is advantageous for synthetic applications and purification processes.
The melting point of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile has not been definitively established in the available literature, with various sources reporting either incomplete data or no specific values [12] [6]. This absence of precise melting point data suggests the need for additional experimental characterization.
The predicted boiling point is 506.4±50.0°C [15], indicating high thermal stability characteristic of quinoline derivatives. This elevated boiling point reflects the strong intermolecular interactions and the aromatic nature of the compound, making it suitable for high-temperature synthetic procedures.
The spectroscopic properties of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile provide valuable structural information for identification and characterization purposes.
The ¹H Nuclear Magnetic Resonance spectrum of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile in deuterated chloroform (CDCl₃) reveals characteristic resonances that confirm the molecular structure [3]. The spectrum shows:
The ¹³C Nuclear Magnetic Resonance spectrum exhibits fourteen distinct carbon signals at δ 31.56, 41.17, 56.03, 65.47, 93.78, 101.01, 104.89, 115.35, 119.99, 134.88, 144.49, 147.89, 152.14, and 154.56 ppm [3], consistent with the expected molecular structure.
The infrared spectroscopy characteristics of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile reveal key functional group absorptions. Based on similar quinoline-3-carbonitrile derivatives, the expected major absorption bands include:
The mass spectrometry analysis using electrospray ionization (ES) shows the molecular ion peak at m/z 293.0 (M+1) [3], confirming the molecular weight of 292.72 g/mol. The fragmentation pattern typically includes:
The exact mass determined by high-resolution mass spectrometry is 292.0614700 Da [1], with the monoisotopic mass being identical, reflecting the precision of modern analytical techniques.
The ultraviolet-visible spectroscopy properties of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile are characteristic of quinoline derivatives with extended conjugation. The compound exhibits: